5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde is a compound with the molecular formula C₈H₉NO₂S and a molecular weight of 183.23 g/mol . This compound features a thiophene ring substituted with a hydroxyazetidine group and an aldehyde group, making it a versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with 3-hydroxyazetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyazetidine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the hydroxyazetidine group, making it less versatile in certain reactions.
3-Hydroxyazetidine: Lacks the thiophene ring, limiting its applications in organic synthesis.
Thiophene-2-carboxylic acid: An oxidized form of thiophene-2-carbaldehyde, with different reactivity and applications.
Uniqueness
5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both the hydroxyazetidine and thiophene groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9NO2S |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
5-(3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO2S/c10-5-7-1-2-8(12-7)9-3-6(11)4-9/h1-2,5-6,11H,3-4H2 |
InChI Key |
RWDHTEDDRZBUCR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=C(S2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.